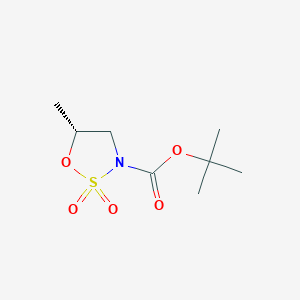

(r)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

描述

Historical Development of Oxathiazolidine Chemistry

The historical foundation of 1,2,3-oxathiazolidine chemistry traces back to pioneering research conducted in the late 1960s, with seminal work published in 1969 that established the fundamental understanding of this heterocyclic system. This early research laid the groundwork for recognizing 1,2,3-oxathiazolidines as a distinct class of heterocyclic compounds with unique structural and chemical properties. The development of these heterocyclic systems represented a significant advancement in organic chemistry, as researchers began to appreciate the potential of incorporating both oxygen and sulfur heteroatoms within a five-membered ring framework.

The evolution of oxathiazolidine chemistry continued through subsequent decades, with researchers exploring various substitution patterns and oxidation states of the sulfur atom. The parent 1,2,3-oxathiazolidine compound, with the molecular formula C₂H₅NOS and molecular weight of 91.13 g/mol, serves as the fundamental structural unit from which more complex derivatives have been developed. This basic scaffold provided the structural template that enabled chemists to envision and synthesize more sophisticated derivatives with enhanced functionality and specific stereochemical properties.

Further developments in the field led to the exploration of oxidized variants, particularly the 2,2-dioxide systems, which represent a crucial advancement in the field. The 1,2,3-oxathiazolidine 2,2-dioxide core structure, with molecular formula C₂H₅NO₃S and molecular weight of 123.13 g/mol, introduced new reactivity patterns and stability characteristics that proved valuable for synthetic applications. These oxidized systems demonstrated enhanced stability and provided new opportunities for functionalization, setting the stage for the development of more complex derivatives such as the tert-butyl substituted variants.

Significance of 1,2,3-Oxathiazolidine-2,2-dioxide Systems in Chemical Research

The 1,2,3-oxathiazolidine-2,2-dioxide systems have emerged as compounds of considerable significance in contemporary chemical research, primarily due to their unique structural features and versatile reactivity profiles. These systems combine the structural complexity of a five-membered heterocyclic ring containing nitrogen, oxygen, and sulfur atoms with the additional functionality provided by the sulfone group, creating a scaffold that offers multiple sites for chemical modification and diverse reaction pathways.

The significance of these systems extends to their role as synthetic intermediates in the preparation of more complex heterocyclic structures. Research has demonstrated that 1,2,3-oxathiazolidine-2,2-dioxide derivatives can serve as precursors to various quinoxaline derivatives, showcasing their utility in ring-opening and ring-closing reactions that enable the construction of pharmaceutically relevant molecular architectures. This transformation capability highlights the strategic importance of these compounds in synthetic organic chemistry, where they function as versatile building blocks for accessing diverse chemical space.

Contemporary research has also revealed the potential of oxathiazolidine derivatives in medicinal chemistry applications. Studies have shown that compounds containing the oxathiazolidine scaffold can exhibit significant biological activities, including antimicrobial properties and potential applications in drug development. The structural features of these systems, particularly the presence of multiple heteroatoms and the potential for stereochemical control, make them attractive targets for medicinal chemists seeking to develop new therapeutic agents with improved efficacy and selectivity profiles.

The research significance of these systems is further enhanced by their structural relationship to other biologically active heterocycles and their potential role in the development of novel pharmaceutical compounds. The ability to introduce various substituents at different positions of the oxathiazolidine ring, combined with the possibility of controlling stereochemistry, provides researchers with powerful tools for structure-activity relationship studies and drug optimization processes.

Overview of tert-butyl Substituted Oxathiazolidines

Tert-butyl substituted oxathiazolidines represent a specialized class of compounds within the broader oxathiazolidine family, characterized by the presence of tert-butyloxycarbonyl protecting groups that serve both synthetic and functional purposes. These compounds demonstrate enhanced stability and improved handling characteristics compared to their unprotected counterparts, while maintaining the essential structural features that make oxathiazolidines valuable synthetic intermediates.

The tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide system exemplifies the sophisticated chemistry achievable through careful structural design and synthetic methodology. This compound class combines the reactive potential of the oxathiazolidine core with the protective and activating effects of the tert-butyl ester functionality, creating molecules that can participate in a wide range of chemical transformations while maintaining structural integrity under various reaction conditions.

Table 1: Comparative Properties of Oxathiazolidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1,2,3-Oxathiazolidine | C₂H₅NOS | 91.13 | Parent scaffold |

| 1,2,3-Oxathiazolidine 2,2-dioxide | C₂H₅NO₃S | 123.13 | Oxidized sulfur center |

| Tert-butyl substituted derivative | C₈H₁₅NO₅S | 237.28 | Protected carboxylate |

The synthetic utility of tert-butyl substituted oxathiazolidines has been demonstrated through their application in the synthesis of various heterocyclic targets. These compounds can undergo controlled deprotection reactions to reveal reactive carboxylic acid functionality, enabling further synthetic transformations and the construction of more complex molecular frameworks. The tert-butyl protecting group also imparts favorable solubility characteristics and facilitates purification processes, making these compounds practical synthetic intermediates for laboratory and potentially industrial applications.

Research has shown that tert-butyl substituted oxathiazolidines can serve as key intermediates in the synthesis of pharmaceutically relevant compounds. The ability to introduce the tert-butyl protecting group selectively while maintaining the integrity of the oxathiazolidine ring system demonstrates the compatibility of these functional groups and highlights the potential for developing increasingly sophisticated synthetic methodologies based on these scaffolds.

Stereochemical Importance of (R)-Configuration

The stereochemical configuration of (R)-tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide represents a critical aspect of its chemical identity and functional properties. The (R)-configuration at the 5-position introduces chirality to the molecule, creating distinct spatial arrangements that can significantly influence both chemical reactivity and biological activity patterns. This stereochemical specificity is particularly important in pharmaceutical applications, where different enantiomers can exhibit dramatically different biological effects.

Crystallographic analysis of the (R)-stereoisomer has provided detailed insights into its three-dimensional structure and conformational preferences. The compound crystallizes with two independent molecules in the asymmetric unit, and the five-membered oxathiazolidine rings adopt specific envelope conformations with oxygen-adjacent carbon atoms serving as flap atoms. The methyl groups occupy equatorial positions, and the nitrogen atoms exhibit near-planar bonding geometries with sums of angles approaching 359 degrees, consistent with the presence of nitrogen-acyl substituents.

Table 2: Stereochemical and Structural Data for (R)-Configuration

The importance of the (R)-configuration extends to its synthetic applications and utility as a pharmaceutical intermediate. Research has identified this specific stereoisomer as an intermediate in the synthesis of complex pharmaceutical targets, demonstrating the critical role that stereochemical control plays in modern drug development processes. The ability to access and utilize specific stereoisomers enables medicinal chemists to optimize compound properties and develop more effective therapeutic agents.

The comparison between the (R) and (S) stereoisomers reveals subtle but important differences in their chemical and physical properties. While both forms share the same molecular formula and basic structural features, their different spatial arrangements can lead to variations in crystal packing, solubility, and reactivity patterns. The (R)-form specifically has been characterized with detailed crystallographic data that provides insights into intermolecular interactions and solid-state behavior, information that is valuable for understanding processing and formulation considerations.

The stereochemical control achievable in the synthesis of these compounds represents a significant advancement in heterocyclic chemistry. The ability to selectively prepare the (R)-configuration demonstrates the sophistication of modern synthetic methodology and highlights the importance of stereochemical considerations in the design and development of complex heterocyclic compounds for pharmaceutical and materials science applications.

属性

IUPAC Name |

tert-butyl (5R)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFOJWQAHCHOLG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301117302 | |

| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863453-61-6 | |

| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863453-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Carbamate Derivatives

- Starting with (R)-4-methyl-1,2,3-oxathiazolidine intermediates, cyclization is achieved via acid catalysis.

- Typical reagents include methanesulfonic acid or p-toluenesulfonic acid to promote ring closure.

- Solvents such as dichloromethane or acetonitrile are employed under anhydrous conditions to prevent side reactions.

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Methanesulfonic acid | 1.5–3 molar equivalents |

| Temperature | Room temperature (~25°C) | Can be elevated to 40°C for higher conversion |

| Reaction time | 2–6 hours | Monitored via TLC |

| Solvent | Dichloromethane or acetonitrile | Anhydrous, inert solvent |

| Parameter | Data from Literature | Reference |

|---|---|---|

| Typical yield | 56–70% | , |

| Enantiomeric excess (ee) | >95% (via chiral HPLC) |

Oxidation to Dioxide

- The oxidation of the sulfur atom in the thiazolidine ring to form the sulfone (dioxide) is performed using hydrogen peroxide or peracids such as meta-chloroperbenzoic acid (m-CPBA) .

- Reactions are carried out under controlled temperature to prevent over-oxidation or decomposition.

| Parameter | Typical Values | Notes |

|---|---|---|

| Oxidant | Hydrogen peroxide or m-CPBA | 1.2–2 equivalents |

| Temperature | 0–25°C | To control reaction rate |

| Solvent | Dichloromethane or acetonitrile | Anhydrous, inert solvent |

| Reaction time | 1–4 hours | Monitored by TLC or NMR |

| Product | Yield (%) | Notes |

|---|---|---|

| Sulfone derivative | 80–90% | Purified by recrystallization |

Purification and Stereochemical Verification

- Chromatography: Silica gel chromatography with suitable solvent systems (e.g., ethyl acetate/hexane) isolates the pure stereoisomer.

- Chiral HPLC: Confirms stereochemical purity, with specific rotations measured to verify enantiomeric excess.

- Spectroscopic Analysis: NMR (¹H, ¹³C), IR, and MS are employed to confirm structure and purity.

Data Table Summarizing Preparation Methods

| Step | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Cyclization | Carbamate + sulfonic acid + acid catalyst, RT, 2–6 h | 56–70 | High stereoselectivity, monitored by TLC |

| Oxidation to sulfone | Hydrogen peroxide/m-CPBA, 0–25°C, 1–4 h | 80–90 | Purification via recrystallization |

| Purification | Silica gel chromatography | — | Ensures stereochemical purity |

Research Findings and Optimization Strategies

- Reaction Optimization: Adjusting molar ratios of catalysts and oxidants, temperature control, and solvent choice significantly influence yield and stereoselectivity.

- Stereoselectivity: Use of chiral catalysts or chiral auxiliaries during cyclization enhances enantiomeric purity.

- Green Chemistry Approaches: Employing aqueous solvents and recyclable catalysts reduces environmental impact, aligning with sustainable synthesis goals.

化学反应分析

Types of Reactions

®-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines and thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted thiazolidine derivatives.

科学研究应用

Asymmetric Synthesis

One of the primary applications of (R)-tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is in asymmetric synthesis . The presence of a stereocenter allows this compound to function as a chiral auxiliary or catalyst in various reactions.

Case Study: Chiral Auxiliary in Synthesis

Research has demonstrated the effectiveness of this compound in facilitating asymmetric reactions. For instance, it can be employed to enhance the selectivity of nucleophilic additions to carbonyl compounds, leading to the formation of enantiomerically enriched products. This application is crucial in the synthesis of pharmaceuticals where chirality plays a significant role in biological activity.

Medicinal Chemistry

The oxathiazolidine ring system present in this compound suggests potential biological activity that warrants investigation.

Preliminary studies indicate that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Initial investigations have shown that derivatives of oxathiazolidines can possess antimicrobial effects against certain pathogens.

- Anticancer Activity : The structural features may allow for interactions with biological targets involved in cancer progression.

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its effects.

Synthetic Methodology

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have led to more efficient synthetic routes that minimize byproducts and enhance yield.

Synthesis Overview

A common method involves the reaction of suitable precursors with sulfonyl chlorides in the presence of organic solvents. This one-step process simplifies the synthesis compared to traditional methods that require multiple steps and catalysts.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development.

Mechanism Exploration

Interaction studies focus on identifying binding affinities and modes of action with specific receptors or enzymes. Such investigations will provide insights into its therapeutic potential and guide further modifications for enhanced efficacy.

作用机制

The mechanism of action of ®-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

相似化合物的比较

Structural and Functional Differences

Physicochemical Properties

- Boiling Point : The target compound lacks reported data, but its S-isomer analog (CAS 439948-91-1) has a boiling point of 293.5±23.0°C .

- Density : The S-isomer (4-methyl derivative) has a density of 1.3±0.1 g/cm³ , suggesting similar values for the R-isomer.

- Solubility : All analogs are typically soluble in polar aprotic solvents (e.g., dichloromethane, acetonitrile) due to the sulfone and ester groups .

Critical Analysis of Evidence Discrepancies

- CAS Number Variations : The target compound is listed under CAS 863453-61-6 in recent supplier data (2025) but as 396074-50-3 in older sources . This likely reflects differences in stereoisomer labeling (R vs. S) or database errors.

- Positional Isomerism : and describe a 4-methyl analog (CAS 454248-53-4), highlighting the importance of substituent position in reactivity and application.

生物活性

(R)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS No. 863453-61-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₅N₁O₅S

- Molecular Weight : 237.27 g/mol

- Structure : The compound features an oxathiazolidine ring which is significant for its biological interactions.

The biological activity of this compound has been linked to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of related oxathiazolidine derivatives, suggesting a similar effect for this compound.

Case Studies and Research Findings

Several studies have explored the biological implications of oxathiazolidine derivatives:

- Study on Enzyme Inhibition : A study published in the Journal of Organic Chemistry highlighted the synthesis of chiral derivatives from related compounds and their potential to inhibit specific enzymes involved in metabolic processes . This suggests that this compound may share similar inhibitory properties.

- Antioxidant Activity : Research conducted by various institutions has shown that oxathiazolidines can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative stress .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Antioxidant Activity | Scavenging of free radicals | |

| Anti-inflammatory | Reduction in inflammation markers |

Safety and Toxicology

The compound is classified with several hazard statements indicating potential risks:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

These safety considerations are critical for researchers handling this compound in laboratory settings.

常见问题

Q. Q1. What are the key steps in synthesizing (R)-tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of tert-butyl carbamate derivatives with sulfonic acid precursors. For example, a two-step process starting from (R)-4-methyl-1,2,3-oxathiazolidine intermediates is described in :

Cyclization : Reacting (R)-4-methyl-1,2,3-oxathiazolidine with tert-butyl acetate-dichloromethane (4:1 v/v) under methanesulfonic acid catalysis at room temperature (yield: ~56%) .

Purification : Silica gel chromatography (20% ethyl acetate in hexane) is critical for isolating the product.

Optimization Tips :

- Use anhydrous solvents (e.g., acetonitrile) to minimize side reactions.

- Monitor reaction progress via TLC (e.g., Rf = 0.33 in 60:40 EtOAc:Hex) .

- Adjust stoichiometry of methanesulfonic acid to substrate (e.g., 3:1 molar ratio) to improve cyclization efficiency .

Q. Q2. How can researchers verify the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR Analysis : Key 1H NMR signals include doublets at δ 4.26–4.59 ppm (J = 9.3–9.6 Hz), corresponding to the oxathiazolidine ring protons, which are sensitive to stereochemical configuration .

- Optical Rotation : Compare observed [α]D values with literature data (e.g., for (R)-enantiomers, specific rotations are reported in and ).

Advanced Research Questions

Q. Q3. How does the oxathiazolidine ring’s stereochemistry influence reactivity in cross-coupling reactions?

Methodological Answer: The (R)-configuration enhances regioselectivity in Suzuki-Miyaura couplings. demonstrates its use in synthesizing fluorinated aryl derivatives:

- Reaction Design : React the compound with 5-bromo-2-fluorophenyl boronic acid using K2CO3 in acetonitrile at 80°C.

- Mechanistic Insight : The oxathiazolidine ring stabilizes transition states via sulfur-oxygen interactions, favoring retention of configuration .

- Validation : LC-MS (m/z 446.0 [M-H]-) confirms product integrity .

Q. Q4. What strategies mitigate conflicting data in thermal stability assessments of tert-butyl-protected oxathiazolidines?

Methodological Answer: Contradictions in decomposition pathways (e.g., pivalic anhydride vs. thiol ester formation) arise from reaction conditions:

- Controlled Thermolysis : Conduct experiments under inert atmospheres (argon) to isolate primary decomposition products. reports tert-butyl thiolpivalate (5) as a major product at 120°C, while pivalic anhydride dominates at higher temperatures .

- Analytical Cross-Validation : Use GC-MS and VPC (vapor-phase chromatography) to resolve overlapping peaks (e.g., di-tert-butyl dithiolcarbonate vs. symmetrical anhydrides) .

Q. Q5. How can computational modeling predict the stability of tert-butyl oxathiazolidine derivatives under acidic conditions?

Methodological Answer:

- DFT Calculations : Model the energy barriers for acid-catalyzed ring-opening using software like Gaussian. Focus on protonation at the oxathiazolidine oxygen, which triggers ring cleavage (see for experimental validation).

- Experimental Correlation : Compare computational results with observed hydrolysis rates (e.g., HF/MeCN desilylation in yields 86% product) .

Q. Q6. What are the challenges in scaling up enantioselective syntheses of this compound?

Methodological Answer:

- Chiral Pool vs. Catalysis : While chiral starting materials (e.g., (R)-4-methyl derivatives) ensure enantiopurity, catalytic asymmetric methods face limitations in yield (e.g., 56% in ).

- Purification at Scale : Replace silica chromatography with recrystallization (e.g., ethyl acetate/hexane) to reduce solvent waste .

- Byproduct Management : Monitor tert-butyl ester hydrolysis by LC-MS to avoid racemization during prolonged reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。